Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt)
Description
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is a quaternary phosphonium salt characterized by four hydroxymethyl groups attached to a central phosphorus atom, paired with a 2-naphthalenesulfonate anion. This compound belongs to a broader class of tetrakis(hydroxymethyl)phosphonium (THP) salts, which are widely used for their biocidal, crosslinking, and flame-retardant properties .
Properties
CAS No. |
79481-22-4 |
|---|---|
Molecular Formula |
C14H19O7PS |
Molecular Weight |
362.34 g/mol |
IUPAC Name |
naphthalene-2-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
InChI Key |
YOHQZPAZGCMWSN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 2-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity compounds .
Chemical Reactions Analysis
General Reactivity Profile
THP salts are characterized by their tetrahedral phosphonium cation, which undergoes nucleophilic substitution or condensation reactions due to the electrophilic phosphorus center. The 2-naphthalenesulfonate counterion may influence solubility and stability but is typically non-reactive under mild conditions .
Key reaction pathways include:
-
Hydroxymethyl group displacement : Nucleophiles (e.g., amines, thiols) can replace hydroxymethyl groups.
-
Condensation with carbonyl compounds : Reactions with aldehydes/ketones form crosslinked networks.
-
Redox transformations : THP salts act as reducing agents in nanoparticle synthesis .
Nucleophilic Substitution
THP salts react with nucleophiles via displacement of hydroxymethyl groups. For example:
Examples :
-
With urea : Forms flame-retardant polymers via condensation (Proban process) .
-
With acrylamide : Base-induced displacement yields phosphine-acrylamide adducts .
Condensation Reactions
THP salts condense with:
-
Aldehydes : Formaldehyde reacts to generate methylene-bridged polymers.
-
Carboxylic acids : Forms ester or amide linkages under acidic conditions .
Reduction Reactions
THP salts reduce noble metal ions (e.g., Au³⁺, Ag⁺) to nanoparticles, acting as both reducing agents and stabilizers .
Comparative Reactivity of THP Salts
Stability and Decomposition
-
Thermal decomposition : Above 150°C, THP salts release formaldehyde and phosphine .
-
Aqueous stability : Hydrolyzes slowly in water, releasing formaldehyde (pH-dependent) .
Research Gaps
Direct studies on 2-naphthalenesulfonate derivatives are sparse. Future work should prioritize:
-
Kinetic studies of substitution reactions.
-
Characterization of decomposition byproducts.
-
Comparative efficacy in industrial applications (e.g., flame retardancy vs. chloride/sulfate salts).
Scientific Research Applications
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of flame-retardant materials and other industrial products
Mechanism of Action
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules .
Comparison with Similar Compounds
Structural and Chemical Properties
Key Compounds Compared :
Tetrakis(hydroxymethyl)phosphonium sulfate (THPS)
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
2-Pyridinyltriphenylphosphonium trifluoromethanesulfonate
Tetrakis(hydroxymethyl)phosphonium 2-naphthalenesulfonate (Target Compound)
Table 1: Structural and Chemical Comparison
Table 2: Application Profiles
Toxicity and Environmental Impact
- THPS degrades into harmless byproducts (e.g., phosphate, CO₂) , but releases formaldehyde during decomposition .
- Target Compound: Expected to share formaldehyde release risks due to THP backbone .
Table 3: Hazard Profile
Market and Cost Considerations
Biological Activity
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt), commonly referred to as THPS (Tetrakis(hydroxymethyl)phosphonium sulfate), is an organophosphorus compound recognized for its diverse biological activities, particularly its antimicrobial properties. This article explores its biological activity, including toxicity, mutagenicity, and applications in various industries.
- Molecular Formula : C₈H₂₄O₁₂P₂S
- Molecular Weight : 406.28 g/mol
- Appearance : Clear, colorless to almost colorless viscous liquid
- Solubility : Highly soluble in water
Antimicrobial Properties
THPS is primarily known for its antimicrobial activity , making it effective against a range of microbial strains. It is particularly useful in preventing microbiologically influenced corrosion (MIC) in industrial systems such as oil and gas pipelines. Studies indicate that THPS acts rapidly against sulfate-reducing bacteria, which are notorious for causing corrosion in these environments .
Toxicity and Safety Profile
While THPS is less toxic than many traditional biocides, it can cause skin and eye irritation upon contact. The safety profile indicates potential toxicity at high concentrations, necessitating careful handling and application. The compound is classified as a dermal sensitizer and is not considered a human carcinogen (ACGIH A4 classification) .
Mutagenicity and Genotoxicity
Research has shown mixed results regarding the mutagenic potential of THPS. In various studies:
- Bacterial Mutagenicity : THPS did not induce mutations in several strains of Salmonella typhimurium in both the presence and absence of metabolic activation systems .
- Chromosomal Aberrations : Some studies indicated a marginal increase in chromosomal aberrations in mouse bone marrow but did not show significant promoting activity in two-stage skin carcinogenicity tests .
Case Studies
- Chronic Toxicity Study :
- Genetic Toxicology Studies :
Applications
THPS is utilized across multiple industries due to its effective antimicrobial properties and lower toxicity compared to traditional biocides:
- Textile Industry : Used as a flame retardant.
- Oil Industry : Effective in preventing MIC.
- Environmental Applications : Its biodegradability makes it an attractive alternative for various ecological applications .
Summary Table of Biological Activity
| Aspect | Findings |
|---|---|
| Antimicrobial Efficacy | Effective against sulfate-reducing bacteria |
| Toxicity | Less toxic than traditional biocides; skin/eye irritant |
| Mutagenicity | Generally non-mutagenic; mixed results on chromosomal effects |
| Applications | Textile flame retardant, oil industry biocide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
